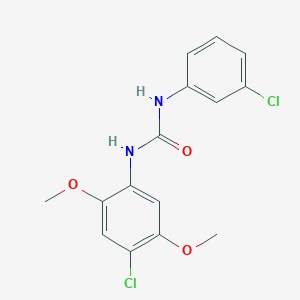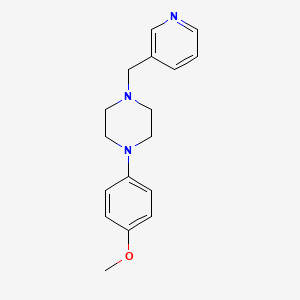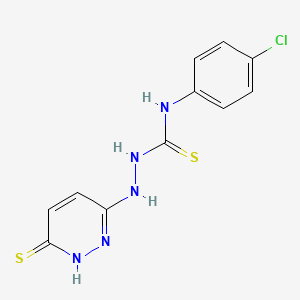![molecular formula C14H22N2O2 B3835181 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B3835181.png)
2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol
Vue d'ensemble
Description
2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol, also known as MK-212, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical fields. This compound belongs to the class of phenols and is structurally similar to the neurotransmitter serotonin.
Applications De Recherche Scientifique
2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been extensively studied for its potential therapeutic applications in various medical fields, including psychiatry, neurology, and gastroenterology. In psychiatry, 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been studied for its potential antidepressant and anxiolytic effects. In neurology, 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been studied for its potential neuroprotective effects in Parkinson's disease and other neurodegenerative disorders. In gastroenterology, 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been studied for its potential anti-inflammatory and anti-ulcer effects.
Mécanisme D'action
The exact mechanism of action of 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol is not fully understood, but it is believed to act through multiple pathways. 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been shown to bind to serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, anxiety, and appetite. 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has also been shown to modulate the activity of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine.
Biochemical and Physiological Effects
2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been shown to have a range of biochemical and physiological effects, depending on the dosage and duration of treatment. In animal studies, 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been shown to increase serotonin and dopamine levels in the brain, leading to improved mood and reduced anxiety. 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has also been shown to have anti-inflammatory and anti-ulcer effects in the gastrointestinal tract.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has several advantages for lab experiments, including its well-defined chemical structure, high purity, and relatively low cost. However, there are also some limitations to using 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol in lab experiments, including its potential toxicity at high doses and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for research on 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol. One area of research is the development of more potent and selective compounds that target specific serotonin receptors. Another area of research is the investigation of the potential therapeutic applications of 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol in other medical fields, such as oncology and cardiology. Additionally, further research is needed to fully understand the mechanism of action of 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol and its potential side effects.
Conclusion
In conclusion, 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical fields. The synthesis of 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol is a complex process that requires expertise in synthetic chemistry and organic synthesis. 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been shown to have a range of biochemical and physiological effects, depending on the dosage and duration of treatment. While there are some limitations to using 2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol in lab experiments, it remains a promising compound for future research in the field of pharmacology.
Propriétés
IUPAC Name |
2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-15-6-3-7-16(9-8-15)11-12-4-5-14(18-2)13(17)10-12/h4-5,10,17H,3,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCAREKYPDCRSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC(=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(trifluoromethyl)benzyl]azepane](/img/structure/B3835103.png)

![10-amino-2-benzyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one](/img/structure/B3835118.png)

![3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B3835124.png)
![2-[4-(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)-1-piperazinyl]-N,N-dimethylacetamide](/img/structure/B3835130.png)
![3-[4-(methoxycarbonyl)phenoxy]-2-methyl-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)phenylalaninate](/img/structure/B3835132.png)

![2-{4-[(4-bromo-2-thienyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B3835142.png)
![ethyl 4-({[(3-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B3835151.png)
![5-({[(carboxymethyl)thio]carbonothioyl}amino)-2-hydroxybenzoic acid](/img/structure/B3835153.png)


![(2-naphthylmethylene)[4-(phenyldiazenyl)phenyl]amine](/img/structure/B3835190.png)